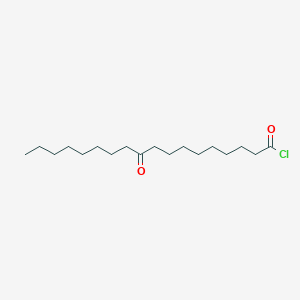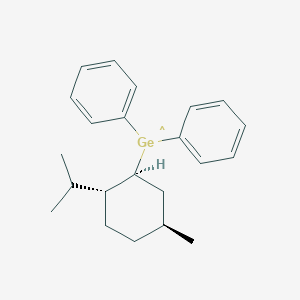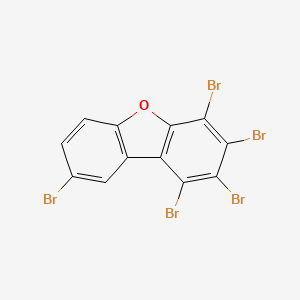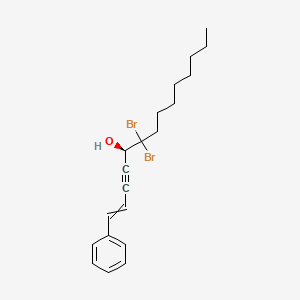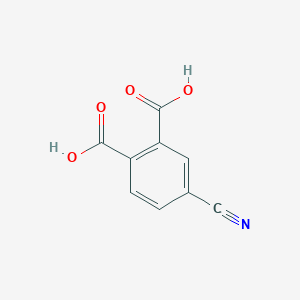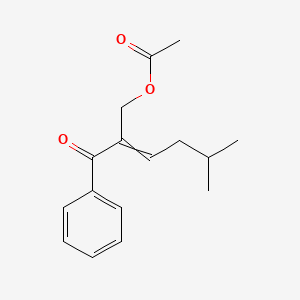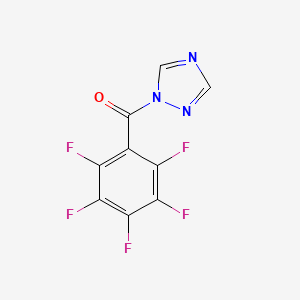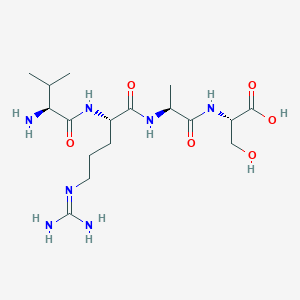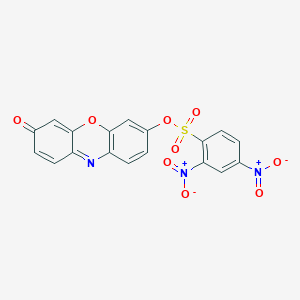
(7-oxophenoxazin-3-yl) 2,4-dinitrobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-oxophenoxazin-3-yl) 2,4-dinitrobenzenesulfonate is a complex organic compound with a unique structure that combines a phenoxazinone core with a dinitrobenzenesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-oxophenoxazin-3-yl) 2,4-dinitrobenzenesulfonate typically involves the reaction of 7-oxophenoxazin-3-yl derivatives with 2,4-dinitrobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(7-oxophenoxazin-3-yl) 2,4-dinitrobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The phenoxazinone core can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Further oxidized phenoxazinone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with the sulfonate group replaced by other functional groups.
Applications De Recherche Scientifique
(7-oxophenoxazin-3-yl) 2,4-dinitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the phenoxazinone core’s ability to emit light under specific conditions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of (7-oxophenoxazin-3-yl) 2,4-dinitrobenzenesulfonate involves its interaction with specific molecular targets. The phenoxazinone core can intercalate with DNA, disrupting its function and leading to cell death. The nitro groups can undergo reduction within cells, generating reactive intermediates that can damage cellular components. These combined effects contribute to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (7-oxophenoxazin-3-yl) 2,4,6-trifluorobenzenesulfonate
- (7-oxophenoxazin-3-yl) 2,3,4,5,6-pentafluorobenzenesulfonate
- 1-(7-oxophenoxazin-3-yl)oxypyrrolidine-2,5-dione
Uniqueness
(7-oxophenoxazin-3-yl) 2,4-dinitrobenzenesulfonate is unique due to the presence of both the phenoxazinone core and the dinitrobenzenesulfonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The nitro groups enhance its reactivity and potential for generating reactive intermediates, while the phenoxazinone core provides fluorescence and DNA intercalation capabilities.
Propriétés
Numéro CAS |
827020-55-3 |
|---|---|
Formule moléculaire |
C18H9N3O9S |
Poids moléculaire |
443.3 g/mol |
Nom IUPAC |
(7-oxophenoxazin-3-yl) 2,4-dinitrobenzenesulfonate |
InChI |
InChI=1S/C18H9N3O9S/c22-11-2-4-13-16(8-11)29-17-9-12(3-5-14(17)19-13)30-31(27,28)18-6-1-10(20(23)24)7-15(18)21(25)26/h1-9H |
Clé InChI |
HWLAMNLWIAACGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)OC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


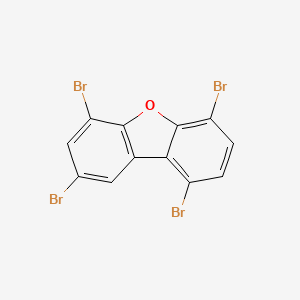
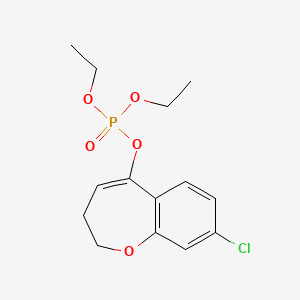
![2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B14212546.png)
![Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]-](/img/structure/B14212550.png)
![1-[(Methanesulfonyl)amino]-N-methylmethanesulfonamide](/img/structure/B14212555.png)
![2-[3-[2-(2-methylanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14212562.png)
